7-Butoxy-6-methyl-4-methylidenehepta-1,5-diene
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Overview
Description
7-Butoxy-6-methyl-4-methylidenehepta-1,5-diene is an organic compound characterized by its unique structure, which includes a butoxy group, a methyl group, and a methylidene group attached to a hepta-diene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-butoxy-6-methyl-4-methylidenehepta-1,5-diene can be achieved through several methods. One common approach involves the free radical halogenation of an allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by elimination reactions to form the conjugated diene . Another method includes the base-induced elimination of hydrogen halide from an allylic halide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Butoxy-6-methyl-4-methylidenehepta-1,5-diene undergoes various chemical reactions, including:
Electrophilic Addition: This compound can react with halogens or hydrogen halides, leading to the formation of 1,2- and 1,4-addition products.
Diels-Alder Reaction: As a conjugated diene, it can participate in Diels-Alder reactions with dienophiles to form cyclohexene derivatives.
Common Reagents and Conditions
Halogenation: Reagents such as bromine or chlorine in the presence of a solvent like carbon tetrachloride.
Hydrogenation: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.
Major Products
Halogenated Derivatives: Products from electrophilic addition reactions.
Cyclohexene Derivatives: Products from Diels-Alder reactions.
Scientific Research Applications
7-Butoxy-6-methyl-4-methylidenehepta-1,5-diene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of new polymeric materials due to its conjugated diene structure.
Pharmaceutical Research: Investigated for its potential biological activity and as a building block for drug development.
Mechanism of Action
The mechanism of action of 7-butoxy-6-methyl-4-methylidenehepta-1,5-diene in chemical reactions involves the interaction of its conjugated diene system with various reagents. In electrophilic addition reactions, the compound forms allylic carbocations, which can undergo resonance stabilization . In Diels-Alder reactions, the compound’s highest occupied molecular orbital (HOMO) interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile, leading to the formation of new sigma bonds .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene used in polymer synthesis.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in the production of synthetic rubber.
Properties
CAS No. |
61753-47-7 |
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Molecular Formula |
C13H22O |
Molecular Weight |
194.31 g/mol |
IUPAC Name |
7-butoxy-6-methyl-4-methylidenehepta-1,5-diene |
InChI |
InChI=1S/C13H22O/c1-5-7-9-14-11-13(4)10-12(3)8-6-2/h6,10H,2-3,5,7-9,11H2,1,4H3 |
InChI Key |
LMDOUAIQEWRNMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCC(=CC(=C)CC=C)C |
Origin of Product |
United States |
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